molecular formula C13H20O2 B010206 1-cyclohexylprop-2-ynyl butanoate CAS No. 100532-46-5

1-cyclohexylprop-2-ynyl butanoate

Cat. No.: B010206
CAS No.: 100532-46-5
M. Wt: 208.3 g/mol
InChI Key: GOBXATJYRZJYRP-UHFFFAOYSA-N
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Description

1-Cyclohexylprop-2-ynyl butanoate (C₁₃H₂₀O₂) is an ester derivative characterized by a cyclohexyl group attached to a propargyl (prop-2-ynyl) chain, which is esterified with butanoic acid. The compound’s structure combines a bulky cyclohexyl moiety with a triple bond in the propargyl group, distinguishing it from simpler alkyl esters.

Properties

CAS No.

100532-46-5

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

1-cyclohexylprop-2-ynyl butanoate

InChI

InChI=1S/C13H20O2/c1-3-8-13(14)15-12(4-2)11-9-6-5-7-10-11/h2,11-12H,3,5-10H2,1H3

InChI Key

GOBXATJYRZJYRP-UHFFFAOYSA-N

SMILES

CCCC(=O)OC(C#C)C1CCCCC1

Canonical SMILES

CCCC(=O)OC(C#C)C1CCCCC1

Synonyms

Cyclohexanemethanol, alpha-ethynyl-, butyrate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, alpha-ethynyl-, butyrate typically involves the esterification of cyclohexanemethanol with butyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: In an industrial setting, the production of Cyclohexanemethanol, alpha-ethynyl-, butyrate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanemethanol, alpha-ethynyl-, butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Conversion to cyclohexanemethanol derivatives.

    Substitution: Formation of substituted cyclohexanemethanol derivatives.

Scientific Research Applications

Cyclohexanemethanol, alpha-ethynyl-, butyrate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, alpha-ethynyl-, butyrate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclohexylprop-2-ynyl butanoate with analogous esters, focusing on molecular features, volatility, and biological activity.

Structural and Functional Group Analysis

  • This compound: Features a cyclohexyl ring (hydrophobic, bulky), a propargyl group (sp-hybridized carbon with triple bond), and a butanoate ester. These groups likely reduce volatility and enhance lipophilicity compared to linear esters.
  • Butyl butanoate (C₈H₁₄O₂): A straight-chain ester with a butyl group; moderate volatility and demonstrated nematicidal activity against Meloidogyne javanica .
  • Hexyl butanoate (C₁₀H₁₈O₂): Longer alkyl chain (hexyl) results in lower volatility; commonly identified in apple aroma profiles .
  • Prop-2-en-1-yl 5-cyclohexylpentanoate (C₁₄H₂₂O₂): Contains a cyclohexyl group and allyl ester, structurally similar but lacks the propargyl moiety; volatility inferred to be moderate .

Volatility and Physicochemical Properties

Volatility trends in esters are influenced by molecular weight and substituent bulkiness. For example:

  • Butyl butanoate: Boiling point ~166°C; detected via HS-SPME-GC-MS in apple volatiles .
  • Hexyl butanoate: Higher molecular weight reduces volatility; persists in stored fruit matrices .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Key Functional Groups Volatility (Relative) Biological Activity References
This compound C₁₃H₂₀O₂ Cyclohexyl, propargyl, ester Low (inferred) Not reported (hypothetical) N/A
Butyl butanoate C₈H₁₄O₂ Butyl, ester Moderate Nematicidal
Hexyl butanoate C₁₀H₁₈O₂ Hexyl, ester Low Flavor compound
Prop-2-en-1-yl 5-cyclohexylpentanoate C₁₄H₂₂O₂ Cyclohexyl, allyl, ester Moderate (inferred) Not reported

Research Findings and Implications

Nematicidal Potential: Butyl butanoate’s efficacy against nematodes highlights the role of ester groups in agrochemical design. The propargyl and cyclohexyl groups in this compound may synergize to enhance activity, though empirical validation is needed .

Volatility and Stability: The compound’s low inferred volatility aligns with trends observed in bulky esters (e.g., hexyl butanoate), suggesting utility in controlled-release formulations .

Synthetic Feasibility : Propargyl esters are typically synthesized via acid-catalyzed esterification of propargyl alcohols with carboxylic acids. Similar methods could apply here, though the cyclohexyl group may necessitate optimized conditions .

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